1-{4-[Bis(4-fluorophenyl)methyl]piperazino}-3-(3,4-dimethoxyphenyl)-1-propanone
Description
1-{4-[Bis(4-fluorophenyl)methyl]piperazino}-3-(3,4-dimethoxyphenyl)-1-propanone is a synthetic organic compound featuring a piperazine core substituted with a bis(4-fluorophenyl)methyl group at the 4-position and a 3-(3,4-dimethoxyphenyl)propanone moiety. Its molecular formula is inferred as C₂₇H₂₆F₂N₂O₃, with a molecular weight of approximately 488.5 g/mol. Synthesis typically involves nucleophilic substitution or coupling reactions, as seen in structurally related piperazine derivatives .
Properties
Molecular Formula |
C28H30F2N2O3 |
|---|---|
Molecular Weight |
480.5 g/mol |
IUPAC Name |
1-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-3-(3,4-dimethoxyphenyl)propan-1-one |
InChI |
InChI=1S/C28H30F2N2O3/c1-34-25-13-3-20(19-26(25)35-2)4-14-27(33)31-15-17-32(18-16-31)28(21-5-9-23(29)10-6-21)22-7-11-24(30)12-8-22/h3,5-13,19,28H,4,14-18H2,1-2H3 |
InChI Key |
GDBGPRXNQQHDOK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)N2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}-3-(3,4-dimethoxyphenyl)propan-1-one typically involves multiple steps. One common method involves the reaction of 1-bis(4-fluorophenyl)methyl piperazine with a halogenated analog of the second fragment via nucleophilic substitution . The reaction conditions often include the use of polar aprotic solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for temperature, pressure, and solvent use. The process may also include purification steps such as recrystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1-{4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}-3-(3,4-dimethoxyphenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
1-{4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}-3-(3,4-dimethoxyphenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a tool for studying biological processes and interactions.
Industry: It is used in the production of various pharmaceuticals and chemical intermediates
Mechanism of Action
The mechanism of action of 1-{4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}-3-(3,4-dimethoxyphenyl)propan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
1-(4-Chlorophenyl)-3-[4-(4-nitrophenyl)piperazino]-1-propanone (CAS: 477328-84-0)
- Structure: Piperazine substituted with 4-nitrophenyl and propanone-linked 4-chlorophenyl.
- Key Differences :
- Nitro group (strong electron-withdrawing) vs. dimethoxy (electron-donating) on the aryl ring.
- Chlorine substituent vs. fluorine in the target compound.
- Properties : Higher polarity due to nitro group, likely reducing lipophilicity compared to the target compound. Molecular weight: ~428.9 g/mol .
1-[1,1'-Biphenyl]-4-yl-3-[4-(4-hydroxyphenyl)piperazino]-1-propanone (CAS: 477328-81-7)
- Structure : Biphenyl group replaces bis(4-fluorophenyl)methyl; hydroxyl group on piperazine-linked phenyl.
- Biphenyl moiety enhances aromatic stacking interactions.
- Properties : Molecular weight: ~442.5 g/mol; lower halogen content may reduce bioavailability compared to the fluorinated target compound .
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyanilino)-1-propanone (CAS: 477320-14-2)
- Structure: Lacks piperazine core; features 3,4-dimethoxyphenyl and 4-methoxyanilino groups.
- Methoxy groups dominate, increasing lipophilicity (LogP ~2.8).
- Properties : Molecular weight: ~315.4 g/mol; simpler structure may limit pharmacological complexity .
Functional Group Variations
Bis(4-fluorophenyl)methyl vs. Sulfamoyl Derivatives
Compounds like 6h–6l in incorporate sulfamoyl groups (-SO₂NH₂) on the piperazine ring. These derivatives exhibit:
Fluorinated vs. Non-Fluorinated Analogues
- 1,3-Bis(4-bromophenyl)-2-propanone (CAS: 54523-47-6): Bromine substituents increase molecular weight (376.1 g/mol) and van der Waals interactions. Lacks piperazine, limiting nitrogen-mediated bioactivity .
Physicochemical and Pharmacological Implications
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Key Substituents | LogP (Predicted) | Solubility (Polarity) |
|---|---|---|---|---|
| Target Compound | ~488.5 | Bis(4-FPh), 3,4-diOMe | ~3.5 | Moderate (DCM/EtOH) |
| 1-(4-Chlorophenyl)-3-[4-(4-NPh)piperazino]-1-propanone | 428.9 | 4-Cl, 4-NO₂ | ~2.8 | High (DMSO) |
| 1-[Biphenyl-4-yl]-3-[4-(4-OHPh)piperazino]-1-propanone | 442.5 | Biphenyl, 4-OH | ~2.5 | Moderate (MeOH) |
| Sulfamoyl Derivatives (6h–6l) | ~450–500 | -SO₂NH₂ | ~1.5–2.0 | High (Aqueous) |
- Fluorine Impact : Enhances metabolic stability and membrane permeability via C-F bond inertness.
Biological Activity
The compound 1-{4-[Bis(4-fluorophenyl)methyl]piperazino}-3-(3,4-dimethoxyphenyl)-1-propanone represents a significant area of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a piperazine ring substituted with a bis(4-fluorophenyl)methyl group and a 3,4-dimethoxyphenyl moiety. The compound's structural characteristics are crucial for its biological activity.
Table 1: Structural Features of the Compound
| Feature | Description |
|---|---|
| Molecular Weight | 460.53 g/mol |
| CAS Number | Not available |
| Functional Groups | Piperazine, Aromatic rings |
| Substituents | 4-Fluorophenyl, Dimethoxyphenyl |
Research has indicated that compounds similar to This compound exhibit activity at various neurotransmitter receptors, particularly the dopamine transporter (DAT) and sigma-1 receptors. These interactions suggest potential applications in treating conditions like depression and addiction.
Pharmacological Studies
- Dopamine Transporter (DAT) Affinity : A study evaluated a series of bis(4-fluorophenyl)methyl)piperazines and found that modifications in the piperazine scaffold significantly influenced DAT affinity. The compound's structural features contribute to its binding efficacy at this target, which is crucial for modulating dopaminergic signaling .
- Sigma-1 Receptor Modulation : Compounds with similar structures have been shown to interact with sigma-1 receptors, which play a role in neuroprotection and modulation of pain pathways. This interaction may enhance the therapeutic profile of the compound by providing neuroprotective effects alongside its dopaminergic activity .
Case Studies
- Reinforcement Effects on Stimulants : In animal models, derivatives of this compound were effective in reducing the reinforcing effects of cocaine and methamphetamine without exhibiting psychostimulant behaviors themselves. This indicates potential utility in addiction therapy .
- Cytotoxicity Studies : Preliminary studies have shown that related compounds exhibit selective cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), suggesting that further exploration into this compound's anticancer properties is warranted .
Table 2: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
